Marmesin is a natural furanocoumarin found in various plants, including but not limited to, Ammi majus, Ruta graveolens, Angelica archangelica, Heracleum lanatum, Feronia limonia, and Broussonetia papyrifera [, , , , , , , , ]. This compound plays a significant role in plant defense systems, acting as a phytoalexin that exhibits antifungal activity [, , ]. Notably, (+)marmesin, rather than linear furanocoumarins (psoralens), is believed to be the primary contributor to celery's resistance to pathogens during storage due to its superior antifungal activity [, ].
Marmesin can be synthesized via several methods. One approach involves the microsomal conversion of demethylsuberosin into (+)marmesin in the presence of NADPH and oxygen [, ]. This biosynthesis involves the enzymes umbelliferone 6-dimethylallyltransferase (U6DT) and marmesin synthase (MS), both associated with the endoplasmic reticulum [, ]. The marmesin biosynthetic pathway has been successfully reconstituted in Saccharomyces cerevisiae BY4741, paving the way for the green and large-scale production of this valuable compound []. Another efficient approach utilizes Wittig homologation and Claisen rearrangement, starting from readily available 2,4-dihydroxybenzaldehyde to yield marmesin with good yields [].
Marmesin serves as a precursor in the biosynthesis of other furanocoumarins. For instance, it can be converted into psoralen, a linear furanocoumarin, through a reaction catalyzed by a cytochrome P450-dependent psoralen synthase [, ]. Notably, only (+)marmesin is metabolically active in the conversion to psoralens []. Furthermore, trapping experiments have revealed that marmesin can be effectively converted into rutaretin, another furanocoumarin, while the reverse reaction occurs to a lesser extent [, ].
While the precise mechanism of action of marmesin remains an active area of research, several studies have shed light on its potential modes of action. One study revealed that marmesin induces apoptosis in U937 human leukemia cells via a mitochondrial-mediated pathway []. This involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, resulting in a significant increase in the Bax/Bcl-2 ratio, leading to apoptosis []. Another study suggests that marmesin might exert its antitumor effects by suppressing the expression and secretion of VEGF (vascular endothelial growth factor) in non-small cell lung cancer cells, subsequently inhibiting angiogenesis []. Additionally, marmesin has been shown to potentially inhibit human heparan sulfatase-2 (HSULF-2), an oncoprotein overexpressed in various tumor cells []. Molecular docking studies have identified marmesin as a potential inhibitor of HSULF-2 [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: